molecular formula C9H10F3NO2 B8033260 2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol

2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol

Cat. No.: B8033260
M. Wt: 221.18 g/mol
InChI Key: RSBFFPZBXONROT-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, an isopropoxy substituent at position 2, and a trifluoromethyl group at position 4. The trifluoromethyl group imparts electron-withdrawing effects, influencing the compound’s electronic density and acidity. This structural profile suggests applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate [1].

Properties

IUPAC Name

2-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-5(2)15-8-7(14)3-6(4-13-8)9(10,11)12/h3-5,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBFFPZBXONROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypyridine, trifluoromethyl iodide, and isopropyl alcohol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can undergo reduction to form a piperidine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-one.

    Reduction: Formation of 2-(Propan-2-yloxy)-5-(trifluoromethyl)piperidin-3-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine Derivatives

Structural and Functional Group Comparisons

The following compounds share structural similarities but differ in substituents, leading to distinct physicochemical and reactive properties:

Table 1: Key Structural Features of Comparable Pyridine Derivatives
Compound Name (CAS) Substituents Molecular Formula Key Functional Groups
Target Compound Position 2: Isopropoxy
Position 5: Trifluoromethyl
Position 3: Hydroxyl
C9H10F3NO2 Ether, Trifluoromethyl, Phenol
[2-Isopropoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid (1218790-68-1) [1] Position 3: Boronic acid C9H11BF3NO3 Boronic acid (Suzuki coupling)
2-Amino-5-(trifluoromethyl)pyridin-3-ol (1227586-78-8) [4] Position 2: Amino C6H5F3N2O Amine, Phenol
3-Iodo-5-(trifluoromethyl)pyridin-2-ol [2] Position 3: Iodo
Position 2: Hydroxyl
C6H3F3INO Iodo, Phenol
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol (1261945-15-6) [6] Position 5: 2-Fluoro-3-methoxyphenyl C12H10FNO2 Methoxy, Fluorophenyl

Physicochemical Properties

  • Acidity: The hydroxyl group in the target compound is more acidic than in amino-substituted analogs (e.g., 2-Amino-5-(trifluoromethyl)pyridin-3-ol) due to the electron-withdrawing trifluoromethyl group, which stabilizes the deprotonated form. In contrast, the amino group (electron-donating) reduces acidity [4].
  • Lipophilicity: The isopropoxy group increases lipophilicity compared to polar substituents like boronic acid or amino groups. This property affects solubility and membrane permeability in biological systems [4].

Biological Activity

2-(Propan-2-yloxy)-5-(trifluoromethyl)pyridin-3-ol, with the CAS number 1881329-25-4, is a pyridine derivative characterized by its unique trifluoromethyl and isopropoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and insecticidal properties. This article delves into the synthesis, biological activity, and research findings related to this compound.

The molecular formula of this compound is C₉H₁₀F₃NO₂, with a molecular weight of 221.18 g/mol. The structure includes a pyridine ring substituted at the 3-position with a hydroxyl group and at the 5-position with a trifluoromethyl group, while an isopropoxy group is attached at the 2-position.

PropertyValue
Molecular FormulaC₉H₁₀F₃NO₂
Molecular Weight221.18 g/mol
CAS Number1881329-25-4

Synthesis

The synthesis of this compound typically involves the alkylation of pyridin-3-ol with isopropyl alcohol in the presence of a catalyst. Various organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed under basic conditions to facilitate this reaction.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against various bacterial strains and fungi. A study highlighted that fluorinated pyridine derivatives demonstrated notable antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml .

Anticancer Activity

In vitro studies have assessed the anticancer potential of related pyridine derivatives against multiple cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .

Table 1 summarizes the anticancer activity of various compounds related to trifluoromethyl pyridines:

CompoundCell LineIC₅₀ (μg/ml)Comparison Agent
Trifluoromethyl derivative APC35Doxorubicin
Trifluoromethyl derivative BK56210Doxorubicin
Trifluoromethyl derivative CHela7Doxorubicin
Trifluoromethyl derivative DA5498Doxorubicin

Insecticidal Activity

Compounds similar to this compound have been evaluated for their insecticidal properties against pests such as Spodoptera frugiperda and Mythimna separata. The mortality rates observed were significant but generally lower than those achieved with established insecticides like chlorantraniliprole .

Case Studies

A notable study investigated the synthesis and biological evaluation of fluorinated pyridine derivatives, revealing that certain compounds exhibited selective activity against Chlamydia species, suggesting potential therapeutic applications in infectious diseases . Additionally, research into trifluoromethyl pyrimidine derivatives indicated promising antifungal and anticancer activities, further supporting the biological relevance of fluorinated heterocycles in drug discovery .

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